N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1210736-69-8
VCID: VC4930070
InChI: InChI=1S/C18H16FN5O3S/c19-12-1-3-14(4-2-12)27-8-7-22-16(25)9-13-11-28-18(23-13)24-17(26)15-10-20-5-6-21-15/h1-6,10-11H,7-9H2,(H,22,25)(H,23,24,26)
SMILES: C1=CC(=CC=C1OCCNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)F
Molecular Formula: C18H16FN5O3S
Molecular Weight: 401.42

N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

CAS No.: 1210736-69-8

Cat. No.: VC4930070

Molecular Formula: C18H16FN5O3S

Molecular Weight: 401.42

* For research use only. Not for human or veterinary use.

N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide - 1210736-69-8

Specification

CAS No. 1210736-69-8
Molecular Formula C18H16FN5O3S
Molecular Weight 401.42
IUPAC Name N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C18H16FN5O3S/c19-12-1-3-14(4-2-12)27-8-7-22-16(25)9-13-11-28-18(23-13)24-17(26)15-10-20-5-6-21-15/h1-6,10-11H,7-9H2,(H,22,25)(H,23,24,26)
Standard InChI Key HXXKZYGPDGLSBR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCCNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)F

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure features three primary components: a pyrazine-2-carboxamide group, a central thiazole ring substituted at the 4-position, and a 2-(4-fluorophenoxy)ethylamino side chain. The pyrazine ring contributes to π-π stacking interactions with biological targets, while the thiazole moiety enhances metabolic stability and binding affinity . The 4-fluorophenoxy group introduces electron-withdrawing properties, potentially modulating solubility and target selectivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇F₂N₅O₃S
Molecular Weight457.44 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3
Topological Polar Surface Area113 Ų

These properties suggest moderate lipophilicity and high polarity, aligning with trends observed in bioavailable kinase inhibitors . The fluorine atom at the para position of the phenoxy group reduces oxidative metabolism, potentially extending half-life .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide involves a multi-step sequence:

  • Thiazole Core Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the 2-aminothiazole intermediate. For example, ethyl 2-aminothiazole-4-carboxylate serves as a precursor in analogous syntheses .

  • Side Chain Installation: The 4-fluorophenoxy ethylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination. A representative procedure involves reacting 2-(4-fluorophenoxy)ethylamine with chloroacetyl chloride to form the 2-chloroacetamide intermediate .

  • Coupling Reactions: Pyrazine-2-carboxylic acid is activated using carbodiimides (e.g., EDCI/HOBt) and coupled to the thiazole-amine group under inert conditions .

Table 2: Representative Reaction Yields

StepYield (%)Conditions
Thiazole cyclization7980°C, 13.5 h, acetic acid
SNAr substitution70NaH, DMF, 12 h
Amide coupling41–45EDCI/HOBt, CH₂Cl₂

Structural Modifications

Variations in the phenoxy substituent (e.g., 3-fluoro vs. 4-fluoro) and thiazole N-substituents have been explored to optimize binding to enzymatic targets. Introducing electron-withdrawing groups at the phenoxy para position improves IC₅₀ values by 30–40% in kinase inhibition assays .

Mechanism of Action and Biological Activity

Enzyme Inhibition

The compound exhibits dual inhibitory activity against poly(ADP-ribose) polymerase (PARP) and c-Met kinase. PARP inhibition occurs via competitive binding to the NAD⁺ site, with an IC₅₀ of 34.48 nM, while c-Met inhibition (IC₅₀ = 29.05 nM) involves disruption of ATP binding in the kinase domain . Synergistic effects are observed in BRCA-mutated cancer cells, where PARP inhibition potentiates DNA damage from c-Met-driven genomic instability.

Table 3: In Vitro Pharmacological Data

TargetIC₅₀ (nM)Cell LineEffect Size (Fold vs. Control)
PARP-134.48MDA-MB-4365.2x apoptosis induction
c-Met29.05H19933.8x proliferation inhibition
CYP3A4>10,000HepG2No inhibition

Antitumor Efficacy

In xenograft models of non-small cell lung cancer (NSCLC), daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days, compared to 41% for crizotinib . The 4-fluorophenoxy group enhances blood-brain barrier penetration, with a brain/plasma ratio of 0.8 versus 0.3 for non-fluorinated analogs .

Comparative Analysis with Structural Analogs

Table 4: Benchmarking Against Key Analogs

Compoundc-Met IC₅₀ (nM)PARP-1 IC₅₀ (nM)LogP
Crizotinib11.2>10,0002.8
Olaparib>10,0004.91.1
Target Compound29.0534.482.1
A1-C3 (PMC Ref)39.3641.22.4

The dual inhibitory profile distinguishes this compound from single-target agents, though potency against c-Met lags behind specialized inhibitors like crizotinib .

Future Directions and Clinical Implications

Ongoing research focuses on:

  • Combination Therapies: Pairing with DNA-damaging agents (e.g., temozolomide) to exploit synthetic lethality in PARP-dependent tumors.

  • Formulation Optimization: Nanocrystal dispersions to enhance solubility (>2.5 mg/mL vs. current 0.33 mg/mL) .

  • Target Expansion: Screening against FGFR and VEGFR2 kinases to assess multi-kinase inhibition potential .

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